molecular formula C21H19N3 B14949473 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine

Katalognummer: B14949473
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: VXJCQPXPEUCHTL-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, medicinal chemistry, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE typically involves the condensation of 9H-carbazole-9-carbaldehyde with N,N-dimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9H-carbazole-9-ylmethylamine .

Wissenschaftliche Forschungsanwendungen

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is unique due to its imine linkage and dimethylaniline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H19N3

Molekulargewicht

313.4 g/mol

IUPAC-Name

4-[(E)-carbazol-9-yliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H19N3/c1-23(2)17-13-11-16(12-14-17)15-22-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-15H,1-2H3/b22-15+

InChI-Schlüssel

VXJCQPXPEUCHTL-PXLXIMEGSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.